molecular formula C16H20ClNO3 B15347488 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride CAS No. 67195-89-5

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride

Cat. No.: B15347488
CAS No.: 67195-89-5
M. Wt: 309.79 g/mol
InChI Key: VETLVTOCTLUTRT-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chromone structure, which is a type of benzopyranone, and its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride typically involves multiple steps, starting with the preparation of the chromone core. The process may include:

  • Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors.

  • Introduction of the piperidinomethyl group: This step involves the reaction of the chromone core with piperidine or a derivative thereof.

  • Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale crystallization techniques, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The chromone core can be reduced to form a dihydrochromone or tetrahydrochromone.

  • Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, and conditions such as refluxing in an appropriate solvent.

Major Products Formed:

  • Oxidation: Formation of 7-hydroxy-2-methyl-8-piperidinomethylchromone-3-carboxylic acid.

  • Reduction: Formation of 7-hydroxy-2-methyl-8-piperidinomethylchroman-4-one.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in biological studies to understand the role of chromone derivatives in cellular processes.

  • Medicine: It has potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride is similar to other chromone derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • 7-Hydroxy-2-methylchromone: Lacks the piperidinomethyl group.

  • 8-Piperidinomethylchromone: Lacks the hydroxyl group at the 7-position.

  • 2-Methyl-8-piperidinomethylchromone: Lacks the hydroxyl group at the 7-position and the methyl group at the 2-position.

These structural differences can lead to variations in biological activity and chemical reactivity, making this compound unique in its applications.

Properties

CAS No.

67195-89-5

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

7-hydroxy-2-methyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C16H19NO3.ClH/c1-11-9-15(19)12-5-6-14(18)13(16(12)20-11)10-17-7-3-2-4-8-17;/h5-6,9,18H,2-4,7-8,10H2,1H3;1H

InChI Key

VETLVTOCTLUTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

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